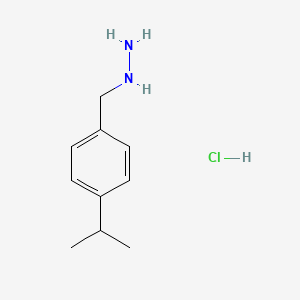
(4-Isopropylbenzyl)hydrazine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Isopropylbenzyl)hydrazine hydrochloride is a chemical compound that belongs to the class of hydrazine derivatives. It is commonly used in various fields such as medical research, environmental research, and industrial research. The compound has the molecular formula C10H17ClN2 and a molecular weight of 200.71 g/mol .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Isopropylbenzyl)hydrazine hydrochloride typically involves the reaction of an appropriate hydrazide with an aldehyde or ketone. One common method is the condensation reaction of an appropriate hydrazide (such as nicotinic or isonicotinic hydrazide) with an aldehyde (such as 2,3- or 2,4-dihydroxybenzaldehyde) in methanol or ethanol . This reaction is usually carried out under mild conditions and can be monitored using various spectroscopic techniques.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar condensation reactions. The process may include additional purification steps such as recrystallization to achieve the desired purity and yield. The compound is typically stored in a dark place, under an inert atmosphere, and at room temperature to maintain its stability .
化学反应分析
Types of Reactions
(4-Isopropylbenzyl)hydrazine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones.
Reduction: It can be reduced to form alkanes through the Wolff-Kishner reduction, which involves the reaction of hydrazones with a base and heat
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine moiety acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The Wolff-Kishner reduction typically uses hydrazine and a strong base such as potassium hydroxide in a high boiling point solvent like ethylene glycol
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Hydrazones
Reduction: Alkanes
Substitution: Various substituted hydrazine derivatives
科学研究应用
(4-Isopropylbenzyl)hydrazine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Studied for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of various chemical intermediates and as a stabilizer in certain industrial processes.
作用机制
The mechanism of action of (4-Isopropylbenzyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrazones with aldehydes and ketones, which can then undergo further chemical transformations. These interactions can affect various biochemical pathways, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
Hydralazine: A hydrazine derivative used as an antihypertensive agent
Phenylhydrazine: Another hydrazine derivative used in the synthesis of various organic compounds.
Uniqueness
(4-Isopropylbenzyl)hydrazine hydrochloride is unique due to its specific structural features, such as the presence of an isopropyl group attached to the benzyl moiety
属性
IUPAC Name |
(4-propan-2-ylphenyl)methylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-8(2)10-5-3-9(4-6-10)7-12-11;/h3-6,8,12H,7,11H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHWJDNXCLZIIMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CNN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
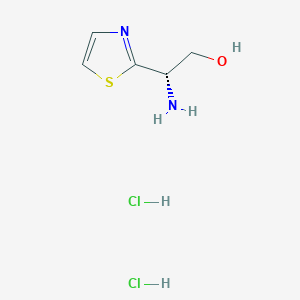
![Benzyl ((6-chloro-3H-imidazo[4,5-b]pyridin-2-yl)methyl)carbamate](/img/structure/B8135991.png)
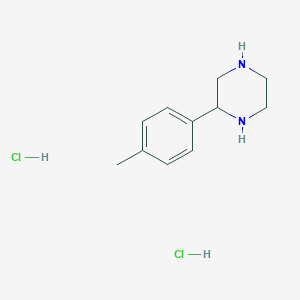
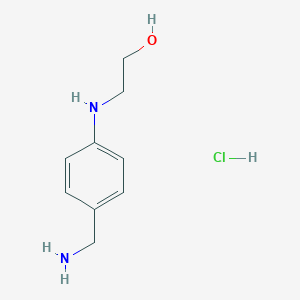
![Isopropyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B8136008.png)
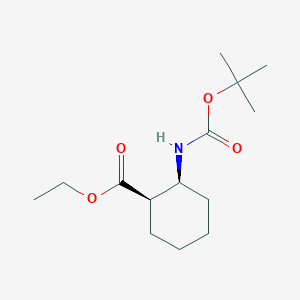
![(R)-1-(1H-Benzo[d]imidazol-2-yl)ethanamine dihydrochloride](/img/structure/B8136031.png)
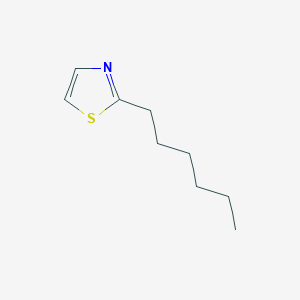
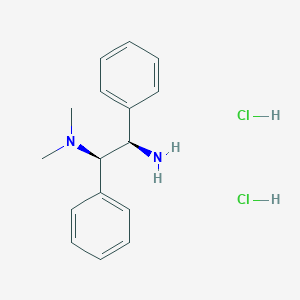
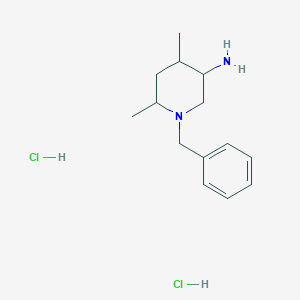
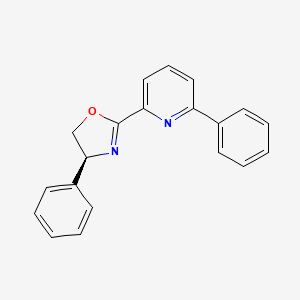
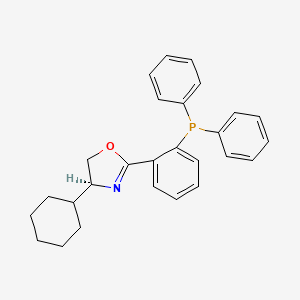
![(3aS,8aR)-2-(Pyrimidin-2-yl)-8,8a-dihydro-3aH-indeno[1,2-d]oxazole](/img/structure/B8136074.png)

